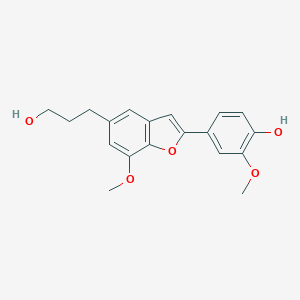

4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol

Description

Properties

IUPAC Name |

4-[5-(3-hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-22-17-10-13(5-6-15(17)21)16-11-14-8-12(4-3-7-20)9-18(23-2)19(14)24-16/h5-6,8-11,20-21H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEONDVSBLGLFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425107 | |

| Record name | 4-[5-(3-Hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144735-57-9 | |

| Record name | 4-[5-(3-Hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Source Material and Extraction

The compound is naturally occurring in the herbs of Diospyros lotus, a plant traditionally used in Mediterranean and Asian folk medicine. Isolation typically involves solvent extraction followed by chromatographic purification:

Procedure :

-

Crude Extraction : Dried plant material is macerated in methanol or ethanol at room temperature for 72 hours.

-

Fractionation : The extract is concentrated and partitioned using ethyl acetate and water. The ethyl acetate layer, enriched with lignans, is evaporated.

-

Chromatography : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1) isolates the target compound.

Yield : Natural extraction yields are typically low (0.5–2% w/w), necessitating large quantities of plant material for milligram-scale production.

Chemical Synthesis Approaches

Chalcone Intermediate Synthesis

The synthetic route often begins with the preparation of chalcone precursors, as demonstrated in analogous lignan syntheses:

Step 1: Formation of (E)-1-(4-Hydroxy-3-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one

-

Reagents : 1-(4-Hydroxy-3-methoxyphenyl)ethanone (0.01 mol), 3-hydroxybenzaldehyde (0.01 mol), NaOH (20% in methanol).

-

Conditions : Reflux at 130°C for 5 minutes, followed by neutralization with dilute HCl.

Step 2: Cyclization to Benzofuran Core

Functionalization with 3-Hydroxypropyl Group

Alkylation Reaction :

-

The benzofuran intermediate is reacted with 3-bromopropanol in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

Formulation and Solubility Optimization

Solubility Data and Solvent Systems

The compound exhibits poor aqueous solubility, necessitating the use of co-solvents or complexing agents:

| Solvent System | Solubility (mg/mL) |

|---|---|

| DMSO | 10–15 |

| Ethanol | 5–8 |

| 20% SBE-β-CD in Saline | 2–4 |

| PEG300:Tween 80:Saline (4:5:45) | 1–2 |

Injectable Formulations

Formulation 1 (For IV/IM Administration) :

-

Components : DMSO (10%), Tween 80 (5%), Saline (85%).

-

Preparation : Dissolve 25 mg compound in 100 µL DMSO, add 50 µL Tween 80, and dilute with 850 µL saline.

Formulation 2 (Lipid-Based) :

-

Components : DMSO (10%), Corn oil (90%).

-

Use Case : Sustained-release formulations for preclinical studies.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or carboxylic acids, while substitution of methoxy groups can produce a variety of functionalized derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of hydroxy and methoxy groups in 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

Antimicrobial Activity

Studies on related compounds suggest potential antimicrobial properties. The structural features of this compound may interact with microbial cell membranes or inhibit essential enzymes, presenting opportunities for new antimicrobial agents .

Anticancer Potential

Preliminary investigations into the biological activities of similar benzofuran derivatives have shown anticancer effects. The unique combination of functional groups in this compound may contribute to its efficacy in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis of Related Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the derivatization to create new compounds with tailored biological activities. Techniques such as methylation and oxidation can modify its functional groups to yield various derivatives .

Natural Product Synthesis

This compound can be isolated from natural sources such as Taxodium ascendens (Bald Cypress) and Diospyros lotus. Its extraction involves advanced chromatographic techniques, highlighting its role in natural product chemistry and the development of herbal medicines .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |

| Study B | Antimicrobial Effects | Showed inhibition of bacterial growth in vitro, indicating potential for developing new antibiotics. |

| Study C | Anticancer Research | Induced apoptosis in cancer cell lines, suggesting mechanisms for therapeutic applications. |

Future Research Directions

Further studies are needed to explore the full range of biological activities and therapeutic potentials of this compound. Key areas for future research include:

- Detailed pharmacological studies to elucidate mechanisms of action.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of synergistic effects with other compounds.

Mechanism of Action

The mechanism of action of 4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility: Soluble in DMSO, ethanol, and aqueous buffers at neutral pH .

- Storage : Stable at -20°C in lyophilized form; sensitive to prolonged light exposure .

- Natural Sources : Isolated from Clematis delavayi and Sambucus williamsii .

Biological Activity: While lacking antiviral activity against RSV and HSV-1, it exhibits anti-inflammatory effects by inhibiting NO release in LPS-stimulated RAW 264.7 macrophages (IC₅₀ ~ 15–25 μM) .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Benzofuran vs. Dihydrobenzofuran Derivatives

- Target Compound vs. Dihydrodehydrodiconiferyl Alcohol: The dihydrobenzofuran core in dihydrodehydrodiconiferyl alcohol (C₂₀H₂₄O₆) introduces a hydroxymethyl group at position 3, enhancing hydrogen-bonding capacity. This modification correlates with improved antioxidant activity compared to the target compound .

- Glycosylated Analogues: Corchoionoside C (C₂₈H₃₈O₁₂) features a glucopyranosyl group, increasing hydrophilicity and altering pharmacokinetics. While its anti-inflammatory activity is weaker (IC₅₀ > 50 μM), glycosylation may improve oral bioavailability .

Substitution Patterns and Bioactivity

- 3-Hydroxypropyl vs. Hydroxymethyl Groups: The 3-hydroxypropyl chain in the target compound enhances lipophilicity, favoring interaction with hydrophobic pockets in inflammatory enzymes (e.g., iNOS). In contrast, hydroxymethyl groups in dihydrodehydrodiconiferyl alcohol promote solubility but reduce affinity for lipid-rich targets .

- Fluorinated Derivatives: The 4-fluorobenzyl-oxy substituent in 4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol (C₁₇H₁₇FO₄) introduces electron-withdrawing effects, stabilizing the compound against oxidative degradation. This structural feature is critical for its insecticidal activity .

Biological Activity

4-(5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl)-2-methoxyphenol, also referred to as a complex lignan compound, has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by a benzofuran moiety and multiple methoxy and hydroxy groups, which may contribute to its pharmacological properties. The molecular formula is with a molecular weight of approximately 328.4 g/mol.

Isolation and Structural Elucidation

This compound was first isolated from the branches and leaves of Taxodium ascendens (Bald Cypress) in Yunnan Province, China. The isolation involved advanced techniques such as column chromatography and various spectral analyses, including -NMR, -NMR, and mass spectrometry .

Potential Biological Activities

- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may be attributed to the presence of multiple hydroxyl groups that can scavenge free radicals.

- Anti-inflammatory Effects : Extracts from Taxodium ascendens , from which this compound is derived, have exhibited anti-inflammatory properties .

- Neuroprotective Effects : Analogous compounds like ailanthoidol have been linked to neuroprotection, indicating that this compound may also possess similar effects .

Structure-Activity Relationship (SAR)

The unique combination of hydroxy and methoxy substituents on the benzofuran and phenolic rings enhances the biological activity compared to simpler analogs. This structural complexity could lead to a distinct pharmacological profile.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Egonol | Methoxy and hydroxy groups; related benzofuran structure | Antioxidant, anti-inflammatory |

| Ailanthoidol | Similar benzofuran core; additional functional groups | Neuroprotective effects |

| 5-(3-Hydroxypropyl)-7-hydroxybenzofuran | Hydroxylated derivative; similar core structure | Potential anti-cancer activity |

Research suggests that compounds structurally related to this compound may interact with various biological receptors and pathways:

- Receptor Interactions : Potential interactions with adrenergic receptors, 5-HT receptors, and various inflammatory mediators have been noted .

- Cell Signaling Pathways : The compound may influence MAPK/ERK pathways which are crucial in cellular responses to stress and inflammation .

Case Studies

While direct case studies on this specific compound are scarce, studies on related compounds provide insights into its potential applications:

- Neuroprotection : A study demonstrated that ailanthoidol significantly reduced neuronal cell death in models of oxidative stress, indicating a protective mechanism that could be applicable to this compound .

- Anti-inflammatory Effects : Extracts from Taxodium ascendens showed a reduction in pro-inflammatory cytokines in vitro, suggesting that the isolated compounds may exert similar effects .

Q & A

Q. Advanced: How can stereochemical challenges in the synthesis of benzofuran derivatives be addressed?

Answer (Basic):

The compound is typically synthesized via [3,3]-sigmatropic rearrangement and aromatization strategies. For example, NaH in THF is used to deprotonate intermediates, followed by benzylation or methoxylation to install substituents . Key steps include coupling benzofuran precursors with phenolic units under controlled conditions, validated by NMR and MS .

Answer (Advanced):

Stereochemical control in benzofuran derivatives requires chiral auxiliaries or asymmetric catalysis. For instance, highlights the use of stereospecific reagents to maintain (2S,3R) configurations in dihydrobenzofuran intermediates. X-ray crystallography (via SHELX programs) is critical for confirming stereochemistry .

Basic: What spectroscopic methods are used for structural characterization?

Q. Advanced: How can conflicting data between NMR and X-ray crystallography be resolved?

Answer (Basic):

1H/13C NMR and high-resolution mass spectrometry (HRMS) are standard. For example, methoxy and hydroxyl groups are identified via characteristic shifts (δ 3.8–4.2 ppm for methoxy; δ 5.5–6.5 ppm for phenolic -OH) .

Answer (Advanced):

Discrepancies between NMR (dynamic conformers) and X-ray (static structures) may arise. Computational tools like DFT can model dynamic effects, while twinned crystal refinement (using SHELXL) resolves X-ray ambiguities .

Basic: What natural sources yield this compound?

Q. Advanced: How can extraction protocols minimize degradation of labile substituents (e.g., hydroxypropyl groups)?

Answer (Basic):

The compound is isolated from Clematis delavayi, Sambucus williamsii, and immature fruits of Solanum nigrum using ethanol/water extraction and column chromatography .

Answer (Advanced):

Cold ethanol extraction (<4°C) and inert atmospheres (N2) prevent oxidation. Lyophilization instead of rotary evaporation preserves thermolabile groups, as noted in for phenylpropanoid stability .

Basic: What biological assays are used to study its activity?

Q. Advanced: How can molecular docking results be validated against experimental binding data?

Answer (Basic):

Common assays include enzyme inhibition (e.g., h11β-HSD1) and antioxidant tests (DPPH/ABTS). reports binding energies (−5.4 kcal/mol for h11β-HSD1) via AutoDock Vina .

Answer (Advanced):

Docking predictions (e.g., binding poses) require validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, ’s computational data should be cross-checked with IC50 values from enzymatic assays .

Basic: How is the stereochemistry of the dihydrobenzofuran core determined?

Q. Advanced: Does stereochemistry influence interactions with biological targets?

Answer (Basic):

Optical rotation and NOESY NMR correlate with known (7S,8R) configurations in natural analogs. X-ray diffraction (SHELXL refinement) provides definitive proof .

Answer (Advanced):

Yes. The (7S,8R) configuration in enhances hydrogen bonding with h11β-HSD1’s catalytic triad (Tyr177, Ser170), improving binding affinity compared to enantiomers .

Basic: What HPLC conditions separate this compound from co-eluting impurities?

Q. Advanced: How can co-eluting isomers be resolved analytically?

Answer (Basic):

Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 40:60 to 70:30 over 20 min) are effective. Detection at 280 nm optimizes sensitivity for aromatic moieties .

Answer (Advanced):

Chiral columns (e.g., Chiralpak IG-3) or 2D-LC coupled with MS/MS differentiate isomers. ’s synthetic impurities (e.g., 3-methyl vs. 3-ethyl analogs) require orthogonal methods .

Basic: How stable is this compound under storage conditions?

Q. Advanced: What degradation mechanisms occur, and how can they be mitigated?

Answer (Basic):

Stability varies by substituents: hydroxypropyl groups oxidize readily. Store at −20°C in amber vials with desiccants ( recommends <−20°C for analogs) .

Answer (Advanced):

Auto-oxidation of the hydroxypropyl side chain forms ketones. Stabilizers like BHT (0.1%) or argon purging reduce radical-mediated degradation. LC-MS monitors degradation products (m/z +16 for oxidation) .

Basic: Are there contradictions in reported pharmacological data?

Q. Advanced: How can discrepancies between in silico and in vitro results be reconciled?

Answer (Basic):

Yes. reports moderate h11β-HSD1 inhibition (−5.4 kcal/mol), while other phenylpropanoids show stronger activity. Variability may stem from assay conditions (e.g., enzyme source) .

Answer (Advanced):

Docking often overlooks solvation and protein flexibility. Molecular dynamics simulations (50 ns) or alanine scanning mutagenesis can identify false positives. ’s low binding may reflect rigid docking protocols .

Basic: How reproducible are synthetic yields across labs?

Q. Advanced: What scale-up challenges arise in multi-step syntheses?

Answer (Basic):

Yields vary (40–70%) due to sensitive intermediates. Strict anhydrous conditions (e.g., THF distillation over Na/benzophenone) improve reproducibility .

Answer (Advanced):

Exothermic steps (e.g., NaH-mediated deprotonation) require controlled addition rates at scale. ’s benzylation step may generate exotherms, necessitating jacketed reactors .

Basic: What techniques identify metabolites of this compound?

Q. Advanced: How can stable isotope labeling track metabolic pathways?

Answer (Basic):

HRMS and 13C-labeled precursors detect phase I/II metabolites. For example, identifies glucuronides via m/z shifts (+176.032) .

Answer (Advanced):

Deuterated hydroxypropyl groups (C3D7OH) enable LC-MS/MS quantification of β-oxidation metabolites. ’s phenylpropanoid scaffold likely undergoes hepatic CYP450-mediated hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.